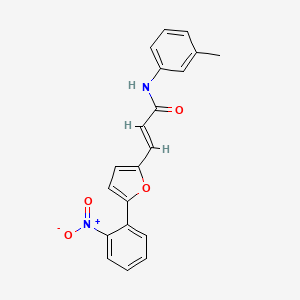
(E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide, also known as NFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and cancer research.
作用机制
The mechanism of action of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide involves the inhibition of voltage-gated sodium channels and carbonic anhydrase IX. (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide binds to the extracellular domain of voltage-gated sodium channels and stabilizes the channel in a closed state, preventing the influx of sodium ions and the generation of action potentials. Inhibition of carbonic anhydrase IX leads to a decrease in the production of bicarbonate ions, which are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide depend on the specific application and concentration used. In neuroscience, (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide has been shown to decrease neuronal excitability and may have potential therapeutic effects for conditions such as epilepsy and neuropathic pain. In pharmacology, (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide has been shown to inhibit tumor growth and metastasis by decreasing the production of bicarbonate ions.
实验室实验的优点和局限性
One advantage of using (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide in lab experiments is its specificity for voltage-gated sodium channels and carbonic anhydrase IX, which allows for targeted inhibition of these proteins. However, one limitation of using (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide is its low solubility in aqueous solutions, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide in scientific research. In neuroscience, further studies are needed to determine the potential therapeutic effects of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide for conditions such as epilepsy and neuropathic pain. In pharmacology, (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide may have potential applications for the treatment of solid tumors that overexpress carbonic anhydrase IX. Additionally, further studies are needed to optimize the synthesis and solubility of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide for use in lab experiments.
合成方法
The synthesis of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide involves the condensation of 5-(2-nitrophenyl)furan-2-carbaldehyde with m-toluidine in the presence of acetic anhydride and triethylamine. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
科学研究应用
(E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide has been widely used in scientific research due to its potential applications in various fields. In neuroscience, (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This inhibition can lead to a decrease in neuronal excitability and may have therapeutic potential for conditions such as epilepsy and neuropathic pain.
In pharmacology, (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide has been shown to have anticancer properties by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many solid tumors. Inhibition of CAIX can lead to a decrease in tumor growth and metastasis.
属性
IUPAC Name |
(E)-N-(3-methylphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-14-5-4-6-15(13-14)21-20(23)12-10-16-9-11-19(26-16)17-7-2-3-8-18(17)22(24)25/h2-13H,1H3,(H,21,23)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVVHIFYYRBPOV-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


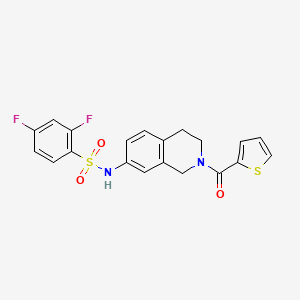
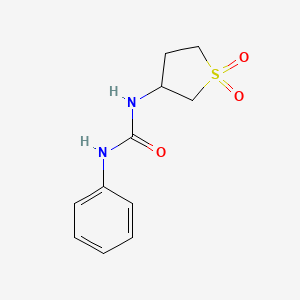
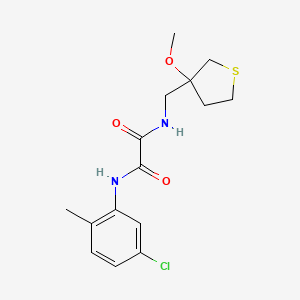


![1-[4-(5-Chloropyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2802358.png)
![4-(3-Methoxypropyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2802361.png)
![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2802362.png)
![N-{[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}-2-naphthylacetamide](/img/structure/B2802363.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2802364.png)
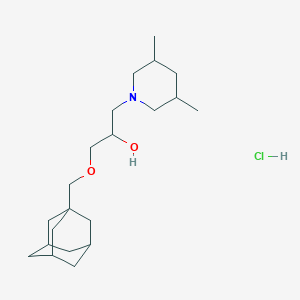
![N-[(4-chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide](/img/structure/B2802369.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(4-ethylpiperazin-1-yl)propyl)urea](/img/structure/B2802370.png)